molecular formula C26H33Cl2N3O3 B2464641 BPK-29 hydrochloride

BPK-29 hydrochloride

Cat. No.: B2464641
M. Wt: 506.5 g/mol
InChI Key: FRNJMSGTTWKVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPK-29 hydrochloride is a specific ligand that disrupts the interactions of the atypical orphan nuclear receptor NR0B1 with proteins such as RBM45 and SNW1 by covalently modifying the cysteine residue at position 274. This compound has shown significant potential in impairing the anchorage-independent growth of KEAP1-mutant cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPK-29 hydrochloride involves the covalent modification of the cysteine residue at position 274 in the NR0B1 protein. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity of 98.28% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and is available for scientific research purposes. It is stored at 4°C in sealed storage, away from moisture, and can be dissolved in DMSO for in vitro studies .

Scientific Research Applications

BPK-29 hydrochloride has several scientific research applications, including:

Properties

IUPAC Name

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNJMSGTTWKVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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